3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
The compound 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . They have been reported to possess a broad spectrum of pharmacological activities . .
Mode of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of receptor targets . This interaction can lead to various physiological effects .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized through the annulation of a thiazole ring to a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the thiazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiazole and pyridine rings.
Reduction Products: Reduced forms of the thiazole and pyridine rings.
Scientific Research Applications
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzamide Derivatives: Compounds like N-(6-bromo-thiazolo[4,5-b]pyridin-2-yl)benzamide have similar structural features and biological activities.
Uniqueness
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings, which contribute to its diverse biological activities and potential therapeutic applications .
Biological Activity
3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound notable for its potential pharmacological properties. This compound features a thiazolo[5,4-b]pyridine moiety fused with a benzamide structure, making it a subject of interest in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound can be represented as follows:
It consists of:
- A bromine atom, which may enhance biological activity through halogen bonding.
- A thiazolo[5,4-b]pyridine ring that contributes to its pharmacological properties.
- A benzamide moiety that is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Receptors : The compound interacts with multiple receptor targets, including those involved in inflammation and cancer pathways.
- Biochemical Pathways : It has been reported to exhibit antioxidant, antimicrobial, anti-inflammatory, antifungal, and anticancer activities. These effects are likely mediated through the modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.
Anti-inflammatory Effects
The compound has been tested for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in cell cultures and animal models.
Anticancer Properties
Studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanisms involve the induction of apoptosis and inhibition of tumor growth.
Research Findings and Case Studies
Several studies have investigated the biological activity of thiazolo[5,4-b]pyridine derivatives:
- Antitumor Activity : In a study published by MDPI, thiazolo[5,4-b]pyridine derivatives were shown to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .
- Antimicrobial Testing : A comparative analysis of various thiazolo derivatives revealed that the presence of the thiazole ring significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : Another study highlighted the ability of thiazolo derivatives to inhibit pro-inflammatory cytokines in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTFEHGPXKQTBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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